molecular formula C8H2BrClF3NO2S B1460529 2-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1806849-54-6

2-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1460529
CAS RN: 1806849-54-6
M. Wt: 348.52 g/mol
InChI Key: SBVZFUMENDKTHU-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the linear formula BrC6H3(CF3)SO2Cl . It has a molecular weight of 323.51 . This compound may be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .


Synthesis Analysis

The synthesis of 2-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride involves a palladium-catalyzed direct desulfitative C2 arylations of 3-halo-N-protected indoles using (hetero)arenesulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound can be represented as FC(F)(F)c1ccc(c(Br)c1)S(Cl)(=O)=O . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound has a boiling point of 235-236 °C (lit.) and a density of 1.865 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.5270 (lit.) . It appears as an off-white to faint beige fused solid . It is sensitive to moisture .

Safety and Hazards

2-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride is classified as flammable liquid 3 and skin corrosion 1B . It has hazard statements H226 - H314, indicating that it is flammable and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3NO2S/c9-6-1-4(3-14)5(8(11,12)13)2-7(6)17(10,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZFUMENDKTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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